6-epi-COTC

Anticancer Structure-Activity Relationship Cytotoxicity

Generic cyclohexenone analogs often lack the stereochemical precision needed for reproducible collateral sensitivity and MDR reversal studies. 6-epi-COTC, the defined (6S)-diastereomer of the natural product COTC, eliminates this variability. • Differentiated potency: IC50 values of 170 µM (A549) and 158 µM (H460) in NSCLC lines, enabling direct SAR comparison with the parent COTC scaffold. • GSH-dependent prodrug mechanism: Inactive against purified GloI alone; generates a potent inhibitor only upon reaction with cellular glutathione-essential for dissecting prodrug activation versus direct enzyme inhibition. • Reliable supply: >98% HPLC purity, stored at -20°C, shipped with blue ice to ensure stereochemical integrity upon arrival.

Molecular Formula C11H14O6
Molecular Weight 242.22 g/mol
CAS No. 57449-30-6
Cat. No. B10829124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-epi-COTC
CAS57449-30-6
Molecular FormulaC11H14O6
Molecular Weight242.22 g/mol
Structural Identifiers
SMILESCC=CC(=O)OCC1=CC(C(C(C1=O)O)O)O
InChIInChI=1S/C11H14O6/c1-2-3-8(13)17-5-6-4-7(12)10(15)11(16)9(6)14/h2-4,7,10-12,15-16H,5H2,1H3/t7-,10-,11+/m1/s1
InChIKeyPSJQCAMBOYBQEU-ONOSFVFSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

COTC Product Baseline & Sourcing


Crotonyloxymethyl-4,5,6-trihydroxycyclohex-2-enone, commonly designated as COTC, is a bacterial metabolite initially isolated from *Streptomyces griseosporeus* [1]. This chiral cyclohexenone (CAS 57449-30-6; C11H14O6; MW 242.22) is characterized by an α,β-unsaturated ketone moiety and a defined stereochemistry (3R,4R,5R) [2]. It is broadly classified as an anticancer agent and a glyoxalase I inhibitor, though its biological activity is multifaceted, involving interactions with sulfhydryl (SH)-containing biomolecules and specific cellular enzymes [3].

Why COTC Generic Substitution Fails


Procurement of this compound cannot be based on a simple 'cyclohexenone' class designation. The biological and chemical behavior of COTC is critically dependent on its specific stereochemistry and functional groups. Substitution with structurally similar analogs, such as the synthetic derivative COMC or the diastereomer 6-epi-COTC, leads to profoundly different potency, selectivity, and mechanism profiles [1]. These differences, stemming from the presence or absence of hydroxyl groups, their spatial orientation, and the α,β-unsaturated ketone system, have been quantified in head-to-head studies, demonstrating that a generic substitution would result in non-equivalent, and often inferior, scientific outcomes [2].

COTC Quantitative Evidence Guide


Stereochemical Impact on Cytotoxicity

The cytotoxicity of COTC is highly dependent on the presence of the α,β-unsaturated ketone and the stereochemistry of its hydroxyl groups. A comparative study showed that COTC (compound 1) and its non-hydroxylated analog COMC (compound 5) exhibit significant in vitro cytotoxicity across a panel of tumor cell lines, whereas stereoisomers lacking the enone or with altered hydroxyl stereochemistry (compounds 3 and 4) are inactive [1].

Anticancer Structure-Activity Relationship Cytotoxicity

Diastereomer Potency in Lung Cancer

The diastereomer 6-epi-COTC, differing only in the stereochemistry at the C6 position, shows significantly weaker cytotoxic activity against non-small cell lung cancer (NSCLC) cell lines compared to its parent compound, COTC [1]. This highlights the importance of the 6R stereochemistry for optimal activity.

Non-Small Cell Lung Cancer Diastereomer Cytotoxicity

DNA Synthesis Selectivity

COTC exhibits a distinct functional selectivity within cells, preferentially inhibiting DNA biosynthesis over RNA and protein synthesis. This is a key differentiator from general cytotoxic agents that may cause more widespread macromolecular disruption [1].

Mechanism of Action DNA Polymerase Macromolecular Synthesis

Collateral Sensitivity in Drug-Resistant Cells

A unique and highly valuable property of COTC is its ability to exert collateral sensitivity on certain multidrug-resistant cancer cell lines. Unlike many chemotherapeutics, COTC is more effective against adriamycin-, aclarubicin-, and bleomycin-resistant sublines than against their parental, drug-sensitive counterparts [1]. Furthermore, it acts synergistically with aclarubicin specifically on aclarubicin-resistant cells [1].

Drug Resistance Collateral Sensitivity Synergy

Glutathione-Dependent Prodrug Activation

COTC itself is not a direct inhibitor of its nominal target, glyoxalase I (GloI). Its biological activity is contingent on a reaction with intracellular glutathione (GSH) to form a reactive adduct [1]. This distinguishes it from compounds that are direct enzyme inhibitors and means its activity is modulated by cellular GSH levels.

Prodrug Glyoxalase I Glutathione

COTC Research Application Scenarios


MDR Reversal & Collateral Sensitivity

COTC is an ideal tool compound for studying collateral sensitivity in cancer. As established in Section 3, it is more effective against several drug-resistant cell lines than their parental counterparts and exhibits synergistic activity with aclarubicin specifically in resistant cells [1]. This makes it highly suitable for probing the mechanisms of MDR, particularly those involving altered drug uptake/efflux and the role of sulfhydryl-containing membrane proteins [1].

Glutathione-Dependent Prodrug Activation & Glyoxalase I

Due to its unique mechanism of action as a GSH-dependent prodrug, COTC is a key tool for investigating the intersection of glutathione metabolism and anticancer activity. As shown in Section 3, COTC is inactive against purified GloI but generates a potent inhibitor upon reaction with GSH [2]. This property is essential for studies aiming to differentiate between direct enzyme inhibition and cellular pro-drug activation, and for exploring the role of cellular thiol status in drug response.

SAR of Cyclohexenone Anticancer Agents

COTC serves as the critical parent scaffold for SAR studies. The quantitative evidence from Section 3 demonstrates that minor modifications to its stereochemistry (e.g., 6-epi-COTC) or functional groups (e.g., COMC, analogs 3 and 4) result in dramatic changes in potency and activity [3]. This makes COTC an essential reference standard for any medicinal chemistry program seeking to optimize potency, selectivity, or improve upon the drug resistance profile of this compound class.

DNA Replication & Mitotic Inhibition

Based on its functional selectivity for inhibiting DNA synthesis (IC50 = 7-25 μg/mL) and its ability to completely block mitosis (at 20 μg/mL), COTC is a relevant compound for studies of cell cycle arrest and DNA replication stress [1]. It is particularly useful for experiments requiring a tool that preferentially disrupts DNA synthesis over RNA or protein synthesis, providing a more targeted approach than general cytotoxic agents [1].

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